molecular formula C15H21ClN2O3S B5874424 N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

Cat. No. B5874424
M. Wt: 344.9 g/mol
InChI Key: ZUDLXIKJHLHCSM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a selective inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of immune cells.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is a selective inhibitor of JAK3, a key enzyme involved in the signaling pathways of immune cells. By inhibiting JAK3, N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide blocks the activation of various cytokines and growth factors, which are involved in the inflammatory response. This leads to a reduction in inflammation and tissue damage in various diseases.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been shown to have significant biochemical and physiological effects in animal models of various diseases. In rheumatoid arthritis, N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been shown to reduce the severity and progression of joint inflammation and damage. In psoriasis, N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been shown to reduce the thickness and scaling of skin lesions. In inflammatory bowel disease, N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been shown to reduce inflammation and prevent tissue damage in the gut.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has several advantages for lab experiments. It is a highly selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in various diseases. It is also a potent inhibitor, which allows for low concentrations to be used in experiments. However, N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

For research include investigating the long-term safety and efficacy of N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide in clinical trials, exploring its potential use in combination with other drugs, and developing new formulations to improve its solubility and bioavailability.
Conclusion
In conclusion, N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective inhibitor of JAK3, which blocks the activation of various cytokines and growth factors involved in the inflammatory response. N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has significant biochemical and physiological effects in animal models of various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. While N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has some limitations, it has several advantages for lab experiments and shows promise as a potential therapeutic agent for various diseases.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is synthesized by reacting 5-chloro-2-methylphenylamine with 2-oxo-2-(1-piperidinyl)ethylmethanesulfonyl chloride in the presence of a base. The reaction yields N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide as a white solid with a high degree of purity.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of these diseases.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-12-6-7-13(16)10-14(12)18(22(2,20)21)11-15(19)17-8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDLXIKJHLHCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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